molecular formula C15H18N2O B8302012 2-(2-Hydroxy-2-phenylethyl)-3,5,6-trimethylpyrazine

2-(2-Hydroxy-2-phenylethyl)-3,5,6-trimethylpyrazine

Cat. No. B8302012
M. Wt: 242.32 g/mol
InChI Key: LOVSABZZXLEOGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Hydroxy-2-phenylethyl)-3,5,6-trimethylpyrazine is a useful research compound. Its molecular formula is C15H18N2O and its molecular weight is 242.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2-Hydroxy-2-phenylethyl)-3,5,6-trimethylpyrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Hydroxy-2-phenylethyl)-3,5,6-trimethylpyrazine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-(2-Hydroxy-2-phenylethyl)-3,5,6-trimethylpyrazine

Molecular Formula

C15H18N2O

Molecular Weight

242.32 g/mol

IUPAC Name

1-phenyl-2-(3,5,6-trimethylpyrazin-2-yl)ethanol

InChI

InChI=1S/C15H18N2O/c1-10-11(2)17-14(12(3)16-10)9-15(18)13-7-5-4-6-8-13/h4-8,15,18H,9H2,1-3H3

InChI Key

LOVSABZZXLEOGD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(C(=N1)C)CC(C2=CC=CC=C2)O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of phenyllithium in benzene-ether (90 milliliters, 0.095 mole) was diluted with 100 milliliters anhydrous ether and cooled to 0° C. A solution of 13.6 grams tetramethylpyrazine (0.1 mole) in 50 milliliters ether was added slowly to the phenyllithium solution. The reaction mixture was stirred at room temperature for 2 hours and heated under reflux for 1 hour. The mixture was allowed to cool to room temperature and a solution of 10 grams of freshly distilled benzaldehyde (0.1 mole) in 50 milliliters of ether was added dropwise. The mixture was stirred at room temperature for an additional 1.5 hours and cooled to 0° C. Water was added, and the organic phase was separated and washed three times with water. The recovered water extracts were washed with methylene chloride.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
benzene-ether
Quantity
90 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
13.6 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
0.1 mol
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.